molecular formula C19H29NO2 B1676812 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan CAS No. 57236-85-8

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

Cat. No. B1676812
CAS RN: 57236-85-8
M. Wt: 301.4 g/mol
InChI Key: CDBCMJWTAFNWGY-BVLYKOKCSA-N
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Description

5,9-Dimethyl-2’-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan is a compound with the molecular formula C19H27NO2 . It is also known by other names such as MR-2034 and UM 1071 . The compound has a molecular weight of 301.4 g/mol .


Synthesis Analysis

The synthesis of this compound involves the preparation of benzomorphans with an electrophilic group in the nitrogen substituent . These are synthesized from products of the reaction of normetazocine with the enantiomers of 5-(iodomethyl)-gamma-butyrolactone . A fluorinated derivative of the benzomorphan opiate agonist phenazocine was prepared by N-acylation of 5,9 alpha-dimethyl-2’-hydroxybenzomorphan with (p-fluorophenyl)acetyl chloride, followed by diborane reduction of the resulting amide .


Molecular Structure Analysis

The molecular structure of this compound shows a side-chain orientation similar to that of cyclazocine but unlike that of naloxone . The two molecules are linked through a hydrogen-bond network to the interlayer Cl ions, forming a linear chain extending along the ac diagonal of the unit cell .


Chemical Reactions Analysis

Benzomorphans with an electrophilic group in the nitrogen substituent were prepared as potentially irreversible ligands for the kappa-opioid receptor . These were synthesized from products of the reaction of normetazocine with the enantiomers of 5-(iodomethyl)-gamma-butyrolactone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Early work involved the synthesis of morphine-like structures, including derivatives of 6,7-benzomorphan, to explore their chemical properties and potential as analgesics. For example, the synthesis of 9-Hydroxymethyl-2,5-dimethyl-6,7-benzomorphan through hydroboration reaction represents foundational research in this area, highlighting the methods for introducing and confirming the configuration of functional groups within these compounds (Kugita & Takeda, 1963).
  • The stereochemistry of 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans was extensively studied, demonstrating the importance of the N-tetrahydrofurfuryl group's configuration for analgesic potency. This research provides insight into the structural requirements for activity and the potential for these compounds as strong analgesics with unique action profiles (Merz, Stockhaus, & Wick, 1975).

Analgesic Properties and Opioid Receptor Interaction

  • Investigations into the analgesic properties and opioid receptor interactions of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan and its derivatives have shown that these compounds can exhibit significant analgesic effects without the side effects commonly associated with morphine. This highlights their therapeutic potential and provides a basis for further research into their mechanism of action (Inoue, O-ishi, & May, 1975).
  • The chemical modifications of 6,7-benzomorphan derivatives have been explored to understand their impact on pharmacological profiles. This includes the synthesis of various analogs to study their narcotic antagonist and analgesic properties, offering insights into the relationship between chemical structure and biological activity (Archer et al., 1962).

properties

IUPAC Name

(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLXMMOJZHSCB-SENCRUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972735
Record name 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

CAS RN

57236-85-8
Record name MR 2034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057236858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
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Reactant of Route 3
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

Citations

For This Compound
61
Citations
H Merz, K Stockhaus, H Wick - Journal of Medicinal Chemistry, 1975 - ACS Publications
The 1.0-ml sample was placed in a 10-ml glass-stoppered centri-fuge tube. HC1 (0.5 ml, 3 N) and 5.0 ml of an isooctane-absolute EtOH mixture (95: 5, v/v) were added to the tube. The …
Number of citations: 39 pubs.acs.org
DG Pfeiffer, A Pfeiffer, OFX Almeida… - Journal of …, 1987 - joe.bioscientifica.com
The involvement of μ- and κ-opiate receptors in the regulation of LH and prolactin secretion was investigated in long-term ovariectomized rats using selective opiate receptor agonists …
Number of citations: 45 joe.bioscientifica.com
ER Butelman, CP France, JH Woods - Journal of Pharmacology and …, 1993 - ASPET
Respiratory depression is a limiting factor in the therapeutic use of opioid analgesics. It has been suggested that respiratory depression is mediated by mu rather than kappa receptors …
Number of citations: 56 jpet.aspetjournals.org
M Wüster, R Schulz, A Herz - Neuroscience letters, 1980 - Elsevier
Experiments on the mouse vas deferens preparation obtained from animals chronically pretreated with selective opioid agonists have revealed the existence of opiate receptors with a …
Number of citations: 58 www.sciencedirect.com
S Herling, JH Woods - Life sciences, 1981 - Elsevier
Results of studies on the discriminative stimulus effects of narcotics are consistent with the hypothesis that multiple receptors mediate the effects of these compounds. In the rat, at least …
Number of citations: 219 www.sciencedirect.com
YJ Wang, YM Tao, FY Li, YH Wang, XJ Xu… - … of Pharmacology and …, 2009 - ASPET
ATPM [(-)-3-amino-thiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride] was found to have mixed κ- and μ-opioid activity and identified to act as a full κ-agonist and a partial μ-…
Number of citations: 43 jpet.aspetjournals.org
B Nock - Pharmacology of Opioid Peptides, 1995 - books.google.com
During the past several years, with the development of more selective ligands and the increased sophistication of methodologies, there has been a proliferation of binding studies …
Number of citations: 1 books.google.com
MGC Gillan, HW Kosterlitz… - British journal of …, 1981 - Wiley Online Library
The benzomorphans, ethylketazocine, bremazocine and MR 2034 are pure agonists in the guinea‐pig ileum and mouse vas deferens but are competitive antagonists without agonist …
Number of citations: 115 bpspubs.onlinelibrary.wiley.com
JL Mathews, X Peng, W Xiong, A Zhang… - … of Pharmacology and …, 2005 - ASPET
Previous research has shown that compounds with mixed κ and μ activity may have utility for the treatment of cocaine abuse and dependence. The present study characterizes the …
Number of citations: 33 jpet.aspetjournals.org
U Havemann, K Kuschinsky - Naunyn-Schmiedeberg's Archives of …, 1981 - Springer
In previous studies, we had found that opioid receptors in the striatum can mediate muscular rigidity which can be recorded as a tonic EMG activity in the gastrocnemiussoleus muscle of …
Number of citations: 60 link.springer.com

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